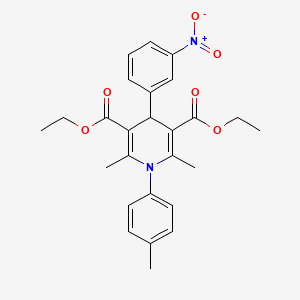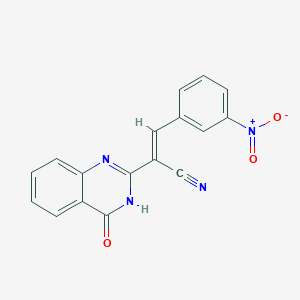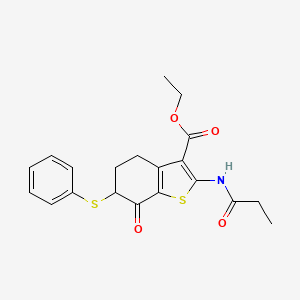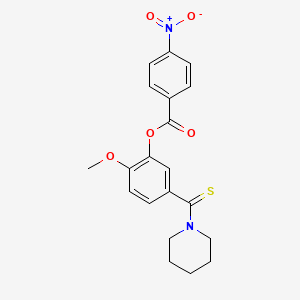![molecular formula C24H27NO5S3 B11655316 dimethyl 2-[2,2,6-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11655316.png)
dimethyl 2-[2,2,6-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[2,2,6-triméthyl-1-(2-méthylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidène]-1,3-dithiole-4,5-dicarboxylate de diméthyle est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[2,2,6-triméthyl-1-(2-méthylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidène]-1,3-dithiole-4,5-dicarboxylate de diméthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :
Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par la synthèse de Skraup, qui implique la condensation d'aniline avec du glycérol en présence d'acide sulfurique et d'un agent oxydant tel que le nitrobenzène.
Introduction du groupe thioxo : Le groupe thioxo peut être introduit en faisant réagir le dérivé quinoléine avec le réactif de Lawesson ou le pentasulfure de phosphore.
Formation du cycle dithiole : Le cycle dithiole peut être formé en faisant réagir l'intermédiaire avec du disulfure de carbone et une base appropriée, suivie d'une méthylation à l'aide d'iodure de méthyle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et l'utilisation de catalyseurs pour améliorer les vitesses de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des atomes de soufre, formant des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du carbone carbonyle.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.
Réduction : L'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont des agents réducteurs courants.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses réactions de fonctionnalisation, ce qui en fait un intermédiaire polyvalent.
Biologie
En recherche biologique, des dérivés de ce composé peuvent présenter des activités biologiques intéressantes, telles que des propriétés antimicrobiennes ou anticancéreuses. Des études sur son interaction avec les macromolécules biologiques peuvent fournir des informations sur ses applications thérapeutiques potentielles.
Médecine
En médecine, le composé ou ses dérivés pourraient être explorés pour le développement de médicaments. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour des études pharmacologiques supplémentaires.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de produits chimiques de spécialité, de colorants et de matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-[2,2,6-triméthyl-1-(2-méthylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidène]-1,3-dithiole-4,5-dicarboxylate de diméthyle implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les multiples groupes fonctionnels du composé lui permettent de former diverses interactions, notamment des liaisons hydrogène, des interactions hydrophobes et des liaisons covalentes avec les molécules cibles. Ces interactions peuvent moduler l'activité de la cible, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
2-[2,2,6-triméthyl-1-(2-méthylbutanoyl)-3-oxo-2,3-dihydroquinolin-4(1H)-ylidène]-1,3-dithiole-4,5-dicarboxylate de diméthyle : Structure similaire mais avec un groupe oxo au lieu d'un groupe thioxo.
2-[2,2,6-triméthyl-1-(2-méthylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidène]-1,3-dithiole-4,5-dicarboxylate de diméthyle : Structure similaire mais avec des substituants différents sur le cycle dithiole.
Unicité
L'unicité du 2-[2,2,6-triméthyl-1-(2-méthylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidène]-1,3-dithiole-4,5-dicarboxylate de diméthyle réside dans sa combinaison de groupes fonctionnels, ce qui permet une large gamme de réactions chimiques et d'applications potentielles. Sa structure spécifique permet des interactions uniques avec les cibles moléculaires, le différenciant des autres composés similaires.
Propriétés
Formule moléculaire |
C24H27NO5S3 |
|---|---|
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
dimethyl 2-[2,2,6-trimethyl-1-(2-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C24H27NO5S3/c1-8-13(3)20(26)25-15-10-9-12(2)11-14(15)16(19(31)24(25,4)5)23-32-17(21(27)29-6)18(33-23)22(28)30-7/h9-11,13H,8H2,1-7H3 |
Clé InChI |
LONXYQSVRBOQOE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11655241.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11655256.png)

![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11655270.png)
![3-{[4-(3-bromo-4-methoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11655278.png)
![propyl 2-({[2-(4-chlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11655282.png)
![(4Z)-4-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11655285.png)
![(5E)-3-Benzyl-5-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11655297.png)
![Diethyl 6'-acetyl-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B11655299.png)
![2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid](/img/structure/B11655305.png)
![methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B11655322.png)


